2-Amidinothiophene hydrochloride

Vue d'ensemble

Description

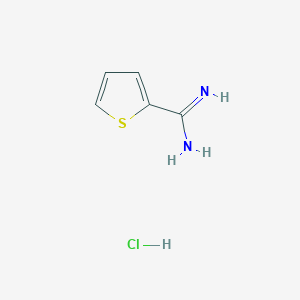

2-Amidinothiophene hydrochloride is an organic compound that belongs to the class of heterocyclic thienothiophenes, which are derivatives of thiophene containing an additional fused ring . It is also known as 1H-1lambda3-thiophene-2-carboximidamide hydrochloride .

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives has been a topic of interest in recent years. Green methodologies for the synthesis of 2-aminothiophene have been developed, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .Molecular Structure Analysis

The molecular structure of 2-Amidinothiophene hydrochloride is represented by the formula CHClNS. It has an average mass of 135.615 Da and a monoisotopic mass of 134.990952 Da .Physical And Chemical Properties Analysis

2-Amidinothiophene hydrochloride has a molecular weight of 163.65 .Applications De Recherche Scientifique

Pharmacological Applications

2-Amidinothiophene hydrochloride has been identified as a pharmacophore with potential antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties . Its structure is conducive to the development of drugs with a wide range of biological activities. For instance, derivatives of this compound have been explored for their potential as antiviral agents against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Green Chemistry Synthesis

The compound plays a significant role in green chemistry, where new synthetic reactions are designed to be more environmentally friendly. Alternative synthesis methods for 2-aminothiophene derivatives, which include 2-Amidinothiophene hydrochloride, focus on multicomponent reactions and catalyzed processes that adhere to green chemistry principles .

Material Science

Thiophene derivatives are utilized in material science, particularly in the development of organic semiconductors. They are integral to the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) . The electronic properties of 2-Amidinothiophene hydrochloride make it a valuable compound in these applications.

Anti-Inflammatory and Analgesic Drugs

Some thiophene derivatives, such as suprofen, which has a 2-substituted thiophene framework, are known as nonsteroidal anti-inflammatory drugs (NSAIDs). Similarly, 2-Amidinothiophene hydrochloride could be explored for its potential in developing new NSAIDs .

Anesthetic Applications

Articaine, a derivative with a thiophene structure, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe. The structural similarity of 2-Amidinothiophene hydrochloride suggests its potential use in anesthetic formulations .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The chemical structure of 2-Amidinothiophene hydrochloride could be tailored to create effective corrosion inhibitors for various industrial applications .

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that the thiophene ring structure, which is a part of 2-amidinothiophene hydrochloride, is found in a wide range of active drugs and both natural and synthetic medicines .

Biochemical Pathways

Thiophene derivatives, which include 2-amidinothiophene hydrochloride, have been shown to confer biological applications in a variety of areas .

Result of Action

Compounds with a thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

thiophene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAGJMBGNVOIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381850 | |

| Record name | Thiophene-2-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54610-70-7 | |

| Record name | Thiophene-2-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amidinothiophene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ORG 30029 enhance cardiac contractility without significantly increasing calcium transients, unlike other inotropic agents?

A1: ORG 30029 functions as a calcium sensitizer. [, ] This means it increases the sensitivity of the heart's contractile machinery (specifically the protein troponin C) to calcium, leading to enhanced contractility without requiring a large increase in intracellular calcium levels. [] This mechanism differs from agents like dobutamine, which primarily increase contractility by raising intracellular calcium concentrations. []

Q2: What were the key findings regarding the energetic effects of ORG 30029 compared to dobutamine and high perfusate calcium in the rat heart study?

A2: The study demonstrated that while all three agents increased contractility, their impact on cardiac energetics differed. ORG 30029, at lower concentrations, did not significantly affect myocardial oxygen consumption (MVO2) despite increasing systolic pressure and force-time integral. [] In contrast, both dobutamine and high perfusate calcium significantly increased MVO2 alongside increases in contractility. [] This suggests that ORG 30029 might offer a more energy-efficient way to enhance cardiac contractility.

Q3: Could ORG 30029 potentially be beneficial in treating heart failure conditions characterized by reduced contractility?

A3: While the research highlights the potential of ORG 30029 as a unique inotropic agent, further investigation is necessary. The studies primarily focus on the acute effects of the compound in isolated heart models. More research is needed to understand its long-term effects, efficacy, and safety profile in the context of heart failure. Investigating its impact on various animal models of heart failure and exploring potential benefits over existing therapies would be crucial next steps.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.